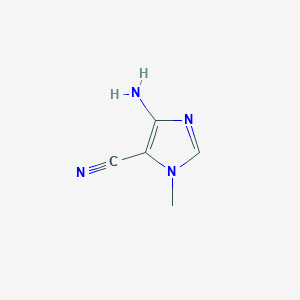

![molecular formula C11H17N3 B1268323 1-[2-(Pyridin-4-yl)ethyl]piperazin CAS No. 53345-16-7](/img/structure/B1268323.png)

1-[2-(Pyridin-4-yl)ethyl]piperazin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "1-[2-(Pyridin-4-yl)ethyl]piperazine" derivatives and related compounds involves several key reactions, including nucleophilic substitution reactions and the use of potential tridentate ligands that lead to the formation of structurally diverse metal complexes. For instance, the synthesis of group 12 metal complexes with (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine showcases the versatility of such compounds in coordination chemistry (Purkait et al., 2017). Additionally, novel carbonylation reactions at a C−H bond in the piperazine ring have been reported, further demonstrating the compound's reactivity and potential for synthesis of complex molecules (Ishii et al., 1997).

Molecular Structure Analysis

The molecular structure of "1-[2-(Pyridin-4-yl)ethyl]piperazine" and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have highlighted the importance of the piperazine nitrogen in coordination, leading to diverse metal complex structures. X-ray diffraction analysis, for instance, has provided insights into the geometry around metal centers in such complexes, revealing arrangements ranging from trigonal bipyramidal to square pyramidal and distorted octahedral environments (Purkait et al., 2017).

Chemical Reactions and Properties

"1-[2-(Pyridin-4-yl)ethyl]piperazine" participates in various chemical reactions, including carbonylation and complexation with metals, which underscore its chemical versatility. The compound's ability to undergo regioselective carbonylation at a C−H bond adjacent to a nitrogen atom substituted by a pyridine is particularly notable (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of "1-[2-(Pyridin-4-yl)ethyl]piperazine" derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of functional groups. Studies on related compounds have highlighted the significance of structural features, like the piperazine ring conformation, on the compound's physical characteristics (Jiang & Lu, 2010).

Chemical Properties Analysis

The chemical properties of "1-[2-(Pyridin-4-yl)ethyl]piperazine," including its reactivity and interaction with other molecules, are key areas of interest. The compound's ability to form complex structures with metals and participate in unique chemical reactions such as carbonylation at a C−H bond showcases its reactive nature and potential for application in various chemical syntheses (Ishii et al., 1997).

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften und Lagerung

“1-[2-(Pyridin-4-yl)ethyl]piperazin” ist eine Verbindung mit der CAS-Nummer: 53345-16-7. Sie hat ein Molekulargewicht von 191,28 und wird bei Raumtemperatur gelagert .

Rolle in der Arzneimittelentwicklung

Der Piperazin-Rest, der Teil von “this compound” ist, findet sich häufig in Arzneimitteln oder bioaktiven Molekülen wieder . Diese weitverbreitete Präsenz ist auf verschiedene mögliche Rollen zurückzuführen, die von der Position im Molekül und der therapeutischen Klasse abhängen . Sie hängt auch von der chemischen Reaktivität von piperazinbasierten Synthons ab, die seine Insertion in das Molekül erleichtern .

Verwendung in Kinase-Inhibitoren

Piperazin-haltige Arzneimittel, wie “this compound”, wurden bei der Entwicklung von Kinase-Inhibitoren eingesetzt . Dies sind Medikamente, die bestimmte Enzyme namens Kinasen blockieren, die dazu beitragen können, das Wachstum von Krebszellen zu stoppen .

Verwendung in Rezeptor-Modulatoren

“this compound” wurde bei der Entwicklung von Rezeptor-Modulatoren eingesetzt . Dies sind Substanzen, die einen Einfluss auf die Funktion eines Rezeptors haben, entweder durch Blockierung der Wirkung eines endogenen Liganden oder durch Nachahmung der Wirkung eines endogenen Liganden .

Verwendung in der Analytischen Chemie

“this compound” kann als Reagenz für die Bestimmung sowohl aliphatischer als auch aromatischer Isocyanate in Luft durch Umkehrphasen-HPLC verwendet werden . Es kann auch als Reagenz für die fluorimetrische Bestimmung von luftgetragenen Diisocyanaten verwendet werden .

Verwendung in der Synthetischen Chemie

“this compound” wurde in der synthetischen Chemie eingesetzt, insbesondere bei der Synthese von 2-substituierten chiralen Piperazinen . Der Schlüsselschritt beinhaltet eine Aza-Michael-Addition zwischen Diamin und dem in situ erzeugten Sulfoniumsalz .

Safety and Hazards

Wirkmechanismus

Target of Action

1-[2-(Pyridin-4-yl)ethyl]piperazine is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . The primary target of this compound is the α2-adrenoceptor, a type of adrenergic receptor. Adrenergic receptors play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various physiological functions.

Mode of Action

As an antagonist, 1-[2-(Pyridin-4-yl)ethyl]piperazine binds to the α2-adrenoceptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances, such as adrenaline or noradrenaline. This inhibition of the α2-adrenoceptor leads to a decrease in negative feedback regulation of neurotransmitter release, resulting in increased neurotransmitter activity .

Pharmacokinetics

Its metabolism and excretion would typically occur via the liver and kidneys, respectively .

Result of Action

The molecular and cellular effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine’s action primarily involve changes in neurotransmitter activity. By blocking the α2-adrenoceptor, it increases the release of certain neurotransmitters, leading to heightened activity in the sympathetic nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[2-(Pyridin-4-yl)ethyl]piperazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the α2-adrenoceptor . .

Eigenschaften

IUPAC Name |

1-(2-pyridin-4-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMEKXBONLMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296437 | |

| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53345-16-7 | |

| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53345-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53345-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)